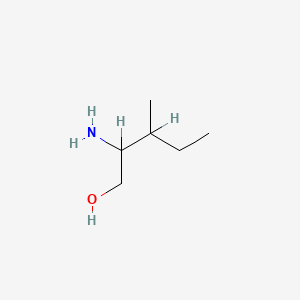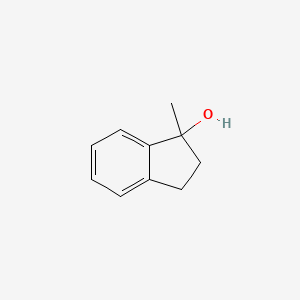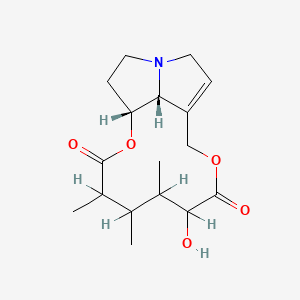
2-Amino-3-metilpentan-1-ol
Descripción general
Descripción
2-Amino-3-methylpentan-1-ol, also known as 2-Amino-3-methylpentan-1-ol, is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-methylpentan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64340. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-3-methylpentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methylpentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materiales luminiscentes en óptica
2-Amino-3-metilpentan-1-ol: se ha utilizado en la síntesis de nuevas bases de Schiff de aminoalcoholes que contienen carbazol . Estos compuestos exhiben propiedades de luminiscencia prometedoras, lo que los convierte en candidatos potenciales para su uso como materiales luminiscentes en aplicaciones ópticas. La presencia del grupo aminoalcohol contribuye a la intensidad general de la luminiscencia, que es un factor crítico en el desarrollo de nuevos materiales ópticos.
Material de investigación biológica
Como reactivo bioquímico, This compound sirve como material biológico en la investigación de ciencias de la vida . Se puede utilizar para estudiar varios procesos y reacciones biológicas, proporcionando información sobre los mecanismos de acción a nivel molecular.
Procesos de separación química
Los derivados de This compound se han aplicado en la ciencia de los materiales y el análisis químico para la extracción y separación cuantitativa de iones. Por ejemplo, su utilidad en la separación de hierro (III) de soluciones de ácido clorhídrico destaca su importancia en la química analítica y las técnicas de separación.
Análisis Bioquímico
Biochemical Properties
2-Amino-3-methylpentan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral β-amino alcohols, which are important building blocks for pharmaceuticals and other biologically active compounds . This compound interacts with various enzymes, including amine dehydrogenases, which catalyze the oxidative deamination of β-amino alcohols . The interaction between 2-Amino-3-methylpentan-1-ol and these enzymes is crucial for the production of enantiopure β-amino alcohols, which are used in the synthesis of chiral auxiliaries and ligands in asymmetric synthesis .
Cellular Effects
2-Amino-3-methylpentan-1-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the activity of G protein-coupled receptors (GPCRs), which play a critical role in cell signaling . By modulating the activity of these receptors, 2-Amino-3-methylpentan-1-ol can influence various cellular functions, including cell proliferation, differentiation, and apoptosis . Additionally, this compound has been found to impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-methylpentan-1-ol involves its interaction with specific biomolecules, including enzymes and receptors . This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, 2-Amino-3-methylpentan-1-ol has been shown to inhibit the activity of certain amine dehydrogenases, leading to the accumulation of β-amino alcohols . Additionally, this compound can modulate the activity of GPCRs by binding to their ligand-binding domains, thereby influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-methylpentan-1-ol can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 2-Amino-3-methylpentan-1-ol can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . The degradation of this compound can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-Amino-3-methylpentan-1-ol vary with different dosages in animal models . At low doses, this compound has been shown to have minimal adverse effects and can effectively modulate cellular functions . At high doses, 2-Amino-3-methylpentan-1-ol can cause toxic effects, including gastrointestinal disturbances and changes in blood pressure . Threshold effects have been observed, with certain dosages required to achieve specific biological effects .
Metabolic Pathways
2-Amino-3-methylpentan-1-ol is involved in various metabolic pathways, including the synthesis of chiral β-amino alcohols . This compound interacts with enzymes such as amine dehydrogenases, which catalyze the oxidative deamination of β-amino alcohols . Additionally, 2-Amino-3-methylpentan-1-ol can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-Amino-3-methylpentan-1-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of 2-Amino-3-methylpentan-1-ol are essential for its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-Amino-3-methylpentan-1-ol is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . The localization of 2-Amino-3-methylpentan-1-ol is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and cellular structures .
Propiedades
IUPAC Name |
2-amino-3-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQHAQXFSHDMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947529 | |
| Record name | 2-Amino-3-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4379-13-9, 24629-25-2 | |
| Record name | Isoleucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004379139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-methylpentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-methylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)
